molecular formula C22H22N2O5 B2765406 ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate CAS No. 879450-65-4

ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate

Cat. No.: B2765406
CAS No.: 879450-65-4
M. Wt: 394.427
InChI Key: GCGOPFKTXUOKJA-UHFFFAOYSA-N
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Description

Ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.427. The purity is usually 95%.
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Scientific Research Applications

Molecular Structures and Supramolecular Assemblies

Research on substituted 4-pyrazolylbenzoates, including compounds structurally related to ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate, has contributed to our understanding of hydrogen-bonded supramolecular structures. These studies demonstrate how molecules are linked through hydrogen bonds in one, two, and three dimensions, forming complex supramolecular assemblies with potential implications for materials science and molecular engineering (Portilla et al., 2007).

Synthetic Pathways and Derivatives

The synthesis of novel derivatives and their structural characterization is central to the exploration of new therapeutic agents and materials. For instance, research has shown how ethyl 2-amino-3-methoxycarbonyl-4-oxo-2-pentenoate reacts with hydroxylamine or hydrazines to produce isoxazole and pyrazole ortho-dicarboxylic acid esters, which upon partial hydrolysis and amidation yield compounds with potential biological activity (Vicentini et al., 2000).

Anticancer Potential

A series of novel derivatives synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives has been evaluated for their potential to suppress lung cancer cell growth. These compounds, characterized by various spectroscopic methods, have shown promise in inhibiting the growth of A549 lung cancer cells through mechanisms involving cell cycle arrest and autophagy, highlighting the therapeutic potential of these compounds in oncology (Zheng et al., 2010).

Chemical Synthesis and Labeling

The synthesis of heteroarotinoid ethyl (E)‐4‐[2‐(3,4‐dihydro‐4,4‐dimethyl‐2H‐1‐benzopyran‐6‐YL)‐1‐ propenyl]benzoate-9,10,11,20‐14C4 has been described, showcasing the multistep procedures employed to obtain compounds with significant activity in various assays. This work emphasizes the importance of chemical synthesis in generating labeled compounds for research purposes, offering insights into their functional properties and potential applications (Sunthankar et al., 1990).

Properties

IUPAC Name

ethyl 4-[[5-[2-hydroxy-4-(2-methylprop-2-enoxy)phenyl]-1H-pyrazol-4-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-4-27-22(26)15-5-7-16(8-6-15)29-20-12-23-24-21(20)18-10-9-17(11-19(18)25)28-13-14(2)3/h5-12,25H,2,4,13H2,1,3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGOPFKTXUOKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC(=C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.